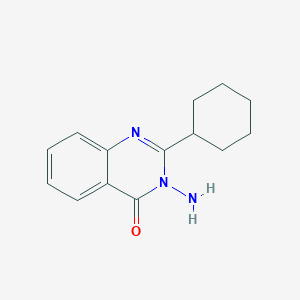

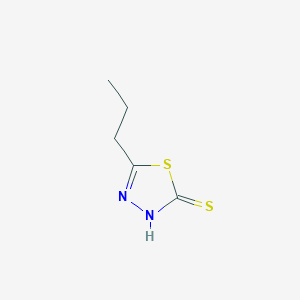

![molecular formula C9H5ClN4 B1299427 4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 62603-54-7](/img/structure/B1299427.png)

4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline

Descripción general

Descripción

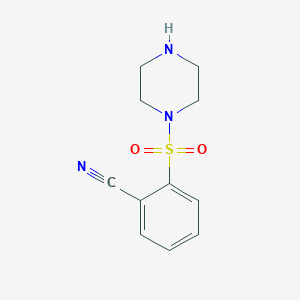

4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline is a chemical compound that belongs to the class of quinoxalines. Quinoxalines and their derivatives have been reported to exhibit a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties .

Synthesis Analysis

The synthesis of 4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline and its derivatives typically involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . Another common synthetic route involves the use of 1-chloro-2-hydrazinoquinoxaline and an appropriate aldehyde .Molecular Structure Analysis

The molecular structure of 4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline is characterized by a triazoloquinoxaline core, which is a fused ring system incorporating a triazole ring and a quinoxaline ring .Chemical Reactions Analysis

4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline and its derivatives have been found to exhibit various biological activities, which are believed to be related to their ability to interact with biological targets. For example, they have been reported to reduce immobility in Porsolt’s behavioral despair model in rats upon acute administration, suggesting potential antidepressant activity . They have also been found to exhibit cytotoxic activities against various cancer cell lines .Aplicaciones Científicas De Investigación

Here is a comprehensive analysis of the scientific research applications of “4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline”, focusing on six unique applications:

Antiviral and Antimicrobial Agents

A range of novel derivatives of [1,2,4]triazolo[4,3-a]quinoxaline have been synthesized as potential antiviral and antimicrobial agents. These compounds were created through aromatic nucleophilic substitution and have shown promise in preliminary screenings .

Anticancer Activity

Derivatives of this compound have been designed and evaluated for their DNA intercalation activities as anticancer agents. They have been tested against various cancer cell lines like HepG2, HCT-116, and MCF-7, with molecular docking studies to investigate their binding modes .

Dual EGFR and Tubulin Polymerization Inhibitors

The conjugation of [1,2,4]triazolo[4,3-a]quinoxaline with chalcones has led to the discovery of a novel scaffold that can inhibit both EGFR and tubulin polymerization, potentially useful in cancer treatment .

VEGFR-2 Inhibitors

New derivatives of triazoloquinoxaline have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a critical role in cancer angiogenesis. Blocking the VEGFR-2 signaling pathway has proven to suppress tumor growth effectively .

Pharmacology of Quinoxaline Derivatives

Quinoxaline derivatives exhibit versatile pharmacological properties. For instance, certain compounds have shown significant activity against various cell lines, indicating their potential in medical applications .

Synthesis of Novel Derivatives

The compound serves as a core structure for the synthesis of a wide array of novel derivatives with potential therapeutic applications. The versatility in its chemical structure allows for modifications that can lead to new pharmacological properties .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline is the A2B receptor . This receptor is a subtype of adenosine receptors, which are a class of purinergic G protein-coupled receptors with adenosine as an endogenous ligand . The A2B receptor subtype requires a high level of adenosine for activation and may mediate pathophysiological conditions associated with the cumulative level of adenosine, such as tumors and ischemia .

Mode of Action

4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline interacts with its target, the A2B receptor, by binding to it . This binding antagonizes the receptor, which can lead to anticancer activity . The compound’s cytotoxic activity is proposed to be a result of this interaction .

Biochemical Pathways

The A2B receptor is expressed in human microvascular endothelial cells, where it may regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . This regulation subsequently affects angiogenesis, a major mechanism for tumor growth . Therefore, the antagonism of the A2B receptor by 4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline can affect these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of 4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline’s action include upregulation of the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulation of the pro-oncogenic cell survival Bcl-2 protein . These changes can lead to apoptosis, or programmed cell death, in cancer cells .

Propiedades

IUPAC Name |

4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN4/c10-8-9-13-11-5-14(9)7-4-2-1-3-6(7)12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAAGSHTVZHFTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C3=NN=CN23)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360558 | |

| Record name | 4-chloro[1,2,4]triazolo[4,3-a]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline | |

CAS RN |

62603-54-7 | |

| Record name | 4-chloro[1,2,4]triazolo[4,3-a]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

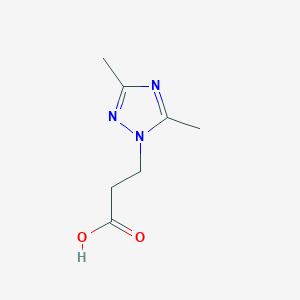

![Dimethyl 2-[(chloroacetyl)amino]terephthalate](/img/structure/B1299347.png)

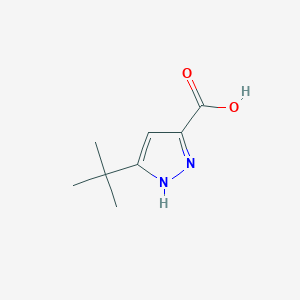

![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B1299360.png)

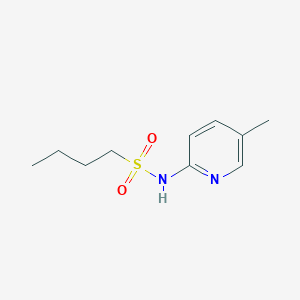

![1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazine](/img/structure/B1299374.png)

![[3-(2,2-Dimethyl-propionyl)-indol-1-yl]-acetic acid](/img/structure/B1299394.png)